2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
19272-68-5 |
|---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
2-phenyl-2-(7H-purin-6-ylamino)ethanol |
InChI |
InChI=1S/C13H13N5O/c19-6-10(9-4-2-1-3-5-9)18-13-11-12(15-7-14-11)16-8-17-13/h1-5,7-8,10,19H,6H2,(H2,14,15,16,17,18) |
InChI Key |
HVLWZOSYRXDKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC=NC3=C2NC=N3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 2 7h Purin 6 Yl Amino Ethan 1 Ol and Analogous Purine Derivatives
Strategic Approaches to Purine (B94841) Core Functionalization
The modification of the purine core is a foundational aspect of synthesizing a diverse range of derivatives. Key strategies include nucleophilic aromatic substitution, alkylation of nitrogen atoms, and palladium-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution Reactions on Halogenated Purines
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the purine skeleton, particularly at the C6 position. This approach typically involves the displacement of a halide, most commonly chloride, from a halogenated purine precursor like 6-chloropurine (B14466). The reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the purine ring system, which activates the halide for displacement by a nucleophile. fishersci.co.uknih.gov
Amines, including amino alcohols, are effective nucleophiles in these reactions, leading to the formation of 6-aminopurine derivatives. researchgate.net The reactivity of halopurines in SNAr reactions generally follows the order I > Br > Cl > F. byu.edu Microwave irradiation has been shown to be an efficient method for promoting the amination of 6-chloropurine derivatives, often leading to high yields and reduced reaction times. researchgate.net
| Halogenated Purine | Nucleophile | Conditions | Product | Key Observation |
|---|---|---|---|---|
| 6-Chloropurine | Amine (e.g., Butylamine, Aniline) | Heat, Base (e.g., K2CO3, DIPEA), Solvent (e.g., Ethanol (B145695), Acetonitrile) | 6-Aminopurine derivative | A fundamental reaction for introducing N-substituents at the C6 position. fishersci.co.ukbyu.edu |
| 6-Chloropurine derivative | Various amines | Microwave irradiation, 120 °C, DIPEA, Ethanol | 6-Aminopurine derivative | Microwave assistance can significantly accelerate the reaction. researchgate.net |
| 6-Iodopurine ribonucleoside | Aniline | 70 °C, Acetonitrile (B52724) | 6-(Phenylamino)purine ribonucleoside | Demonstrates the higher reactivity of iodo-substituted purines. byu.edu |
Alkylation and Arylation Techniques for Purine Nitrogen Atoms
Alkylation of the nitrogen atoms on the purine ring is a common strategy for creating analogs. microbenotes.com Direct alkylation of purines, such as 6-chloropurine, with alkyl halides under basic conditions often results in a mixture of N7 and N9-alkylated isomers. ub.edunih.gov The ratio of these isomers is influenced by factors such as the solvent, the base used, and the nature of the alkylating agent. ub.edu Generally, the N9 isomer is the thermodynamically more stable and often the major product. nih.gov
To achieve regioselectivity, various methods have been developed. For instance, the use of specific bases like tetrabutylammonium (B224687) hydroxide (B78521) under microwave irradiation can favor the formation of N9-alkylated products. ub.edu Conversely, a method involving N-trimethylsilylated purines and a Lewis acid catalyst like SnCl4 has been developed for the regioselective introduction of tert-alkyl groups at the N7 position. nih.govacs.org
| Purine Substrate | Alkylating Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| 6-Chloropurine | Methyl iodide | DBU, Acetonitrile, 48h | Mixture of N7- and N9-methyl-6-chloropurine | ub.edu |
| 6-Chloropurine | Isopropyl bromide | (Bu)4NOH, Microwave | N9-isopropyl-6-chloropurine | ub.edu |
| 6-Chloropurine | tert-Butyl bromide | SnCl4, silylation | N7-(tert-butyl)-6-chloropurine | nih.gov |
| 2-Chloro-8-phenylpurine | Benzyl (B1604629) bromide | K2CO3, DMF | N-benzylation on the imidazole (B134444) ring (N7/N9) | researchgate.net |
Palladium-Catalyzed Coupling Reactions in Purine Synthesis (e.g., Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the purine core. semanticscholar.org The Sonogashira and Stille reactions are prominent examples used to functionalize halopurines. researchgate.net
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is effective for introducing alkynyl groups at the C2, C6, and C8 positions of the purine ring. researchgate.net In cases of di- or tri-halogenated purines, the reaction can be regioselective, with the C6 position generally being the most reactive, followed by C2 and then C8. The choice of catalyst and ligand can also control the site of alkynylation. rsc.org
The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org This reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. libretexts.org It has been successfully applied to purine synthesis, allowing for the introduction of alkyl, alkenyl, and aryl groups at halogenated positions of the purine core. researchgate.netcapes.gov.br
| Reaction | Purine Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Sonogashira | Aryl/Vinyl Halide Purine | Terminal Alkyne | Pd(0) complex (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI), Amine base | Alkynyl-substituted purine | wikipedia.orgorganic-chemistry.org |
| Stille | Aryl/Vinyl Halide Purine | Organostannane (R-SnR'3) | Pd(0) complex (e.g., Pd(PPh3)4) | Aryl/Vinyl-substituted purine | wikipedia.orglibretexts.org |
| Sonogashira | 9-Substituted-6-chloro-2,8-diiodopurine | Terminal Alkyne | Pd(PPh3)4 | C2-alkynylated purine | rsc.org |
| Sonogashira | 9-Substituted-6-chloro-2,8-diiodopurine | Terminal Alkyne | Pd2(dba)3/dppf | C8-alkynylated purine | rsc.org |
Introduction of the Phenyl-Ethanolamine Side Chain
The synthesis of the target compound, 2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol, requires the formation of a bond between the C6 position of the purine ring and the nitrogen atom of the phenyl-ethanolamine side chain.
Amidation and Amination Strategies for Incorporating Amino Alcohol Moieties
The most direct method for attaching the phenyl-ethanolamine side chain is through the previously discussed nucleophilic aromatic substitution (SNAr) reaction. In this specific case, 6-chloropurine serves as the electrophile, and 2-amino-1-phenylethanol (B123470) acts as the nucleophile. The amino group of the amino alcohol attacks the C6 position of 6-chloropurine, displacing the chloride ion and forming the desired C-N bond. This amination reaction is a common and effective strategy for synthesizing N6-substituted purine derivatives. fishersci.co.ukresearchgate.net The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. fishersci.co.uk
While amidation is a fundamental reaction in organic chemistry, its direct application to form the N6-linkage in this context is less common than the SNAr approach. Amidation typically involves the reaction of a carboxylic acid (or its derivative) with an amine. To apply this to the purine core, one would need a purine with a carboxylic acid or equivalent group at the C6 position and an amine, or vice versa. The SNAr reaction on 6-halopurines is generally a more straightforward and widely used method for creating the N6-amino linkage. nih.gov
Stereoselective Synthesis of Chiral α-Amino Alcohols for Conjugation
The phenyl-ethanolamine side chain contains a stereocenter, making the stereoselective synthesis of this chiral α-amino alcohol a critical consideration for producing enantiomerically pure final products. Chiral β-amino alcohols are important intermediates for many pharmaceutical compounds. taylorfrancis.comacs.org Several methods have been developed for their enantioselective synthesis. diva-portal.org
One approach involves the asymmetric reduction of a corresponding α-amino ketone. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones can produce chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org Another strategy is the chiral oxazaborolidine-catalyzed borane (B79455) reduction of an α-chloro ketone (e.g., phenacyl chloride), which yields a chiral chloro-alcohol. Subsequent reaction with ammonia (B1221849) provides the desired chiral amino alcohol with a high enantiomeric excess (ee). taylorfrancis.com Biocatalytic methods, using engineered enzymes like amine dehydrogenases, have also emerged as powerful tools for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org
| Method | Starting Material | Key Reagents/Catalyst | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction & Amination | Phenacyl chloride | Chiral oxazaborolidine, Borane, then NH4OH | Chiral 2-amino-1-phenylethanol | High enantiomeric excess (95-96% ee). | taylorfrancis.com |
| Asymmetric Transfer Hydrogenation | α-Amino ketone HCl salts | Chiral Ruthenium catalyst, HCOOH/TEA | Chiral 1,2-amino alcohol | High yields and excellent enantioselectivities. | acs.org |
| Electrocatalytic Cross-Coupling | Serine-derived chiral carboxylic acid | Electrocatalysis | Enantiopure substituted amino alcohols | Modular and general radical-based method. | nih.gov |
| Biocatalytic Reductive Amination | α-Hydroxy ketone | Engineered Amine Dehydrogenase (AmDH) | Chiral α-amino alcohol | High stereoselectivity (>99% ee) using ammonia. | frontiersin.org |
| Asymmetric Cross Aza-Pinacol Coupling | Aldehyde and Imine | Chromium catalyst | Chiral β-amino alcohol | Modular synthesis with high enantiomeric excess (up to 99% ee). | westlake.edu.cn |
Multi-Step Synthesis Pathways for Complex Purine Conjugates
The construction of complex purine conjugates such as this compound typically commences with a readily available purine precursor, most commonly a 6-halopurine like 6-chloropurine. The synthesis strategy revolves around the nucleophilic displacement of the halogen at the C6 position by the desired amino alcohol side chain.
A general multi-step pathway can be outlined as follows:
Preparation of the Purine Core: The synthesis usually starts with a commercially available or synthesized 6-halopurine, such as 6-chloropurine. This starting material serves as the electrophilic component in the key substitution reaction.
Synthesis of the Nucleophilic Side Chain: The nucleophile, in this case, (R)- or (S)-2-phenyl-2-aminoethan-1-ol, can be prepared through various stereoselective methods to ensure the desired chirality in the final product.
Nucleophilic Aromatic Substitution (SNAr): The core of the synthesis involves the reaction of the 6-halopurine with the chiral amino alcohol. This reaction is typically carried out in a suitable solvent and often in the presence of a base to facilitate the nucleophilic attack by scavenging the hydrogen halide formed during the reaction. The choice of solvent, base, and temperature is crucial for the success and efficiency of this step.
Protection and Deprotection (if necessary): In some instances, protecting groups may be employed on the purine ring (e.g., at the N9 position) or on the hydroxyl group of the amino alcohol to prevent side reactions. These protecting groups are subsequently removed in the final steps of the synthesis to yield the target compound. For instance, a benzyl or a tetrahydropyranyl (THP) group might be used to protect the N9 position of the purine.
Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity are then confirmed by analytical methods like NMR spectroscopy, mass spectrometry, and elemental analysis.
Analogous purine derivatives can be synthesized by varying the nucleophilic amino alcohol or by modifying other positions on the purine ring prior to or after the C6 substitution. For example, substituents at the C2 position of the purine can be introduced to explore their impact on biological activity.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of reaction conditions, particularly for the key nucleophilic aromatic substitution step. Academic research has focused on systematically varying parameters such as the solvent, base, temperature, and reaction time to maximize the yield and purity of the desired N6-substituted purine derivatives.
The nucleophilic aromatic substitution at the C6 position of purines is a well-established method for creating a diverse range of derivatives. The reaction typically involves a 6-halopurine and a nucleophile, in this case, an amino alcohol. The optimization of this reaction is critical for achieving high yields and minimizing side products.
Below are interactive data tables summarizing findings from academic studies on the optimization of reaction conditions for similar SNAr reactions on 6-chloropurine.
| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexylamine | Ethanol | DIPEA | 120 (MW) | 0.5 | 85 |
| Aniline | n-Butanol | DIPEA | 120 | 18 | 78 |
| Morpholine | Water | None | 100 (MW) | 0.17 | 92 |
| Piperidine | DMF | K2CO3 | 80 | 6 | 90 |
| Ethanolamine (B43304) | Ethanol | Et3N | Reflux | 12 | 75 |
| Starting Purine | Nucleophile | Temperature (°C) | Reaction Time | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 6-Chloropurine | Benzylamine | 120 (MW) | 10 min | Ethanol | 88 |
| 6-Chloropurine | n-Butylamine | 100 | 4 h | n-Butanol | 82 |
| 2-Amino-6-chloropurine | Allylamine | Reflux | 8 h | Ethanol | 70 |
| 6-Chloropurine Riboside | Diethanolamine | 80 | 12 h | DMF | 65 |
| 6-Chloropurine | (S)-(-)-2-Amino-1-propanol | Reflux | 16 h | Isopropanol | 68 |
Detailed Research Findings:
Solvent Choice: The polarity of the solvent plays a significant role. Protic solvents like ethanol and n-butanol are commonly used and can facilitate the reaction by stabilizing the transition state. In some cases, aprotic polar solvents such as dimethylformamide (DMF) are employed, particularly when higher temperatures are required to drive the reaction to completion. The use of water as a solvent, especially under microwave irradiation, has been explored as a green chemistry approach, often leading to high yields and simplified workup procedures.
Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N), is frequently added to neutralize the HCl generated during the reaction. Inorganic bases like potassium carbonate (K2CO3) are also effective. The choice of base can influence the reaction rate and the formation of side products.
Temperature and Reaction Method: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile and the substrate. The use of microwave (MW) irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while in many cases also improving yields. This is attributed to efficient and uniform heating.
Nucleophile Structure: The steric hindrance and nucleophilicity of the amino alcohol can affect the reaction rate and yield. Bulky nucleophiles may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion. The presence of the hydroxyl group in the nucleophile can potentially lead to side reactions, although in the case of amino alcohols, the amino group is generally a much stronger nucleophile.
Yields: Yields for the N6-substitution of 6-chloropurines with various amines are generally reported to be good to excellent, often exceeding 70% and in some optimized cases, reaching over 90%. However, the specific yield for the synthesis of this compound would be dependent on the precise conditions employed.
The optimization of these parameters is an empirical process, and the ideal conditions are often specific to the particular substrate and nucleophile combination. The data presented in the tables provide a general overview of the trends observed in academic studies and serve as a guide for the development of efficient synthetic protocols for novel purine derivatives.
Molecular Design Strategies and Structure Activity Relationship Sar Elucidation for 2 Phenyl 2 7h Purin 6 Yl Amino Ethan 1 Ol Derivatives
Rational Design Principles for Modulating Biological Activity
The rational design of derivatives of 2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol is a cornerstone for optimizing their therapeutic potential. This approach involves the deliberate modification of the molecule's structure to enhance desired biological effects while minimizing off-target activities. Key strategies include bioisosteric replacements within the purine (B94841) core, the introduction of various substituents on the phenyl and ethanolamine (B43304) moieties, and the conformational analysis of the flexible linker connecting these fragments.
Bioisosteric Replacements within the Purine Core
Bioisosterism, the practice of substituting one atom or group of atoms with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound derivatives, the purine core is a prime target for such modifications.
Researchers have explored the replacement of the purine ring system with various bioisosteres to investigate the impact on biological activity. For instance, the substitution of the purine with a deazapurine or a pyrazolo[3,4-d]pyrimidine scaffold can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets. The rationale behind these modifications is to identify which nitrogen atoms in the purine ring are essential for activity and to explore alternative heterocyclic systems that may offer improved properties.
A hypothetical example of bioisosteric replacements and their potential impact on activity is presented in the table below.
| Core Structure | Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Activity |
| Purine | 7-Deazapurine | Modulate hydrogen bonding at N7 | May enhance selectivity for specific targets |
| Purine | Pyrazolo[3,4-d]pyrimidine | Alter electronic properties and steric bulk | Could lead to novel binding interactions |
| Purine | Imidazo[4,5-b]pyridine | Change the overall shape and polarity | Potential for altered pharmacokinetic profile |
Substituent Effects on the Phenyl and Ethanolamine Moieties
The phenyl and ethanolamine portions of the this compound scaffold offer numerous opportunities for substitution to probe the SAR. The nature, position, and size of substituents on the phenyl ring can profoundly affect the compound's lipophilicity, electronic properties, and steric interactions with its target.
Similarly, modifications to the ethanolamine moiety, such as alkylation of the alcohol or amine groups, can impact the compound's solubility, metabolic stability, and binding affinity. The stereochemistry of the chiral center at the phenyl-bearing carbon is also a critical determinant of biological activity, with enantiomers often exhibiting significantly different potencies.
The following table illustrates the effect of various substituents on the phenyl ring on the hypothetical biological activity of these derivatives.
| Substituent (Position) | Electronic Effect | Lipophilicity (logP) | Hypothetical Activity (IC₅₀) |
| H (None) | Neutral | 2.5 | 100 nM |
| 4-Cl | Electron-withdrawing | 3.2 | 50 nM |
| 4-OCH₃ | Electron-donating | 2.6 | 120 nM |
| 3-NO₂ | Strong electron-withdrawing | 2.4 | 200 nM |
| 2-CH₃ | Electron-donating, Steric hindrance | 3.0 | 150 nM |
Conformational Analysis and Flexible Linker Design
The flexibility of this linker can be modulated by introducing constraints, such as incorporating it into a ring system, or by altering its length. The design of the linker is critical for positioning the purine and phenyl moieties in the optimal orientation for binding to the target. Computational methods, such as molecular dynamics simulations, are often employed to predict the preferred conformations and to guide the design of new analogues with improved binding properties. Flexible linkers, often composed of small, non-polar or polar amino acids, can allow for a certain degree of movement, which can be advantageous for interacting with dynamic biological targets. nih.gov
Systematic SAR Investigations of Purine-Ethanolamine Analogues
Systematic SAR investigations are crucial for building a comprehensive understanding of how structural modifications to the purine-ethanolamine scaffold translate into changes in biological activity. These studies typically involve the synthesis and biological evaluation of a series of related compounds.
Positional Scanning and Heteroatom Variations
Positional scanning involves systematically moving a particular functional group around the scaffold to identify the optimal location for that group. For instance, the point of attachment of the phenyl-ethanolamine side chain to the purine ring can be varied. While the primary focus is on attachment at the 6-position of the purine, exploring analogues with attachment at other positions, such as the 2- or 8-position, can reveal important insights into the binding mode.
Furthermore, varying the heteroatoms within the linker can also provide valuable SAR data. For example, replacing the amine nitrogen with an oxygen or sulfur atom would significantly alter the hydrogen bonding capacity and the geometry of the linker, leading to changes in biological activity.
Impact of Side Chain Length and Branching
The length and branching of the side chain connecting the purine and phenyl moieties are critical parameters that influence biological activity. Increasing or decreasing the length of the ethanolamine linker can affect the distance between the two key pharmacophoric groups, which may be crucial for optimal interaction with the target.
Introducing branching on the side chain can introduce steric hindrance and restrict the conformational freedom of the molecule. This can sometimes lead to an increase in selectivity for a particular target. The effects of side-chain length and branching are often interdependent and need to be carefully optimized to achieve the desired biological profile. Studies on other molecular systems have shown that increasing side-chain length can impact properties like permeability and retention in membranes. utwente.nl
The table below summarizes the hypothetical impact of side chain modifications on biological activity.
| Side Chain Modification | Structural Change | Potential Effect on Conformation | Hypothetical Activity Trend |
| Increased Length | Greater distance between purine and phenyl | Increased flexibility | May increase or decrease activity depending on target |
| Decreased Length | Shorter distance between purine and phenyl | Reduced flexibility | May improve binding if a compact conformation is preferred |
| Branching | Introduction of steric bulk | Restricted rotation | Can enhance selectivity |
Influence of Hydrogen Bonding and Aromatic Interactions on Activity
The biological activity of this compound derivatives, particularly as inhibitors of cyclin-dependent kinases (CDKs), is profoundly influenced by a network of hydrogen bonds and aromatic interactions within the ATP-binding site of the kinase. acs.org The purine core of these molecules serves as a critical scaffold for establishing key hydrogen bonding interactions with the hinge region of the kinase, a crucial element for anchoring the inhibitor. acs.org
Specifically, the nitrogen atoms of the purine ring, such as N-3 and N-9, and the 2-amino group can form a triplet of hydrogen bonds with the backbone carbonyl and amide moieties of key amino acid residues like Glu81 and Leu83 in the hinge region of CDK2. acs.org These interactions are fundamental to the inhibitory potency of this class of compounds. The hydroxyl group of the this compound moiety can also participate in hydrogen bonding, sometimes mediated by a water molecule, further stabilizing the inhibitor-kinase complex. researchgate.net
Aromatic interactions, including π-π stacking and hydrophobic interactions, also play a significant role in the binding affinity and selectivity of these derivatives. The phenyl group at the 2-position of the ethanolamine side chain, for instance, can engage in hydrophobic interactions within the binding pocket. jst.go.jp Modifications to this aromatic ring and substituents on the purine scaffold can modulate these interactions to enhance potency and selectivity. nih.gov For example, the introduction of specific substituents on an aryl ring at the C2 position of the purine can lead to additional hydrogen bond interactions, such as with Asp86, which facilitates optimal hydrophobic packing of the ring. acs.org
Development of Focused Libraries for SAR Exploration
The exploration of the structure-activity relationship (SAR) for this compound and its analogs has been systematically pursued through the design and synthesis of focused chemical libraries. These libraries are strategically designed to probe the chemical space around the purine scaffold and identify key structural modifications that enhance inhibitory activity and selectivity against specific kinases. medchemexpress.commdpi.com
A primary strategy in the development of these focused libraries involves the systematic modification of substituents at the C2, C6, and N9 positions of the purine ring. nih.govmedchemexpress.com By introducing a variety of chemical groups at these positions, researchers can explore the steric, electronic, and hydrophobic requirements of the kinase's ATP-binding pocket. For instance, libraries of 6-substituted purine derivatives have been synthesized to identify groups that favor competitive inhibition at the ATP binding site of CDK2, leading to significant improvements in selectivity over other kinases like CDK1. acs.org
Computer-aided drug design (CADD) plays a pivotal role in the rational design of these focused libraries. nih.govresearchgate.net Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), virtual screening, and molecular docking are employed to predict the binding affinities of designed compounds and to understand the interaction mechanisms. researchgate.net These computational approaches help in prioritizing the synthesis of compounds that are most likely to have improved activity, thereby making the SAR exploration more efficient. researchgate.net
The synthesis of these focused libraries often involves versatile and optimized reaction conditions to allow for the generation of a diverse set of analogs. nih.gov The biological evaluation of these libraries against a panel of kinases provides valuable SAR data, revealing trends in how different functional groups at specific positions on the purine scaffold influence potency and selectivity. nih.gov This iterative process of design, synthesis, and biological testing of focused libraries is crucial for the optimization of lead compounds and the development of novel and more effective kinase inhibitors based on the this compound scaffold.
Biological Activity and Mechanistic Investigations of 2 Phenyl 2 7h Purin 6 Yl Amino Ethan 1 Ol in Preclinical Models
In Vitro Cellular and Biochemical Assays for Activity Profiling
Comprehensive searches were conducted to identify studies detailing the in vitro profile of 2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol. This included looking for data in enzyme inhibition assays, cell-based functional assays, and phenotypic screening. No specific studies or data sets were found for this particular compound.
Enzyme Inhibition Studies (e.g., Kinases, Phospholipases)
No data is available regarding the inhibitory activity of this compound against any specific enzymes, including kinases or phospholipases. Therefore, no data table of enzyme inhibition could be generated.
Cell-Based Functional Assays (e.g., Reporter Gene Assays, Receptor Binding)
There are no published reports on the performance of this compound in cell-based functional assays. Information regarding its activity in reporter gene assays or receptor binding studies is not available in the scientific literature. Consequently, a data table for cell-based functional assays cannot be provided.
Phenotypic Screening in Defined Biological Systems
No studies describing the use of this compound in phenotypic screening campaigns have been identified. As a result, there are no findings to report on its effects in defined biological systems.
Elucidation of Molecular Mechanisms of Action (MoA)
In the absence of any confirmed biological activity, there have been no investigations into the molecular mechanism of action for this compound.
Target Identification and Validation Approaches
No research has been published detailing efforts to identify or validate the molecular target(s) of this compound.
Pathway Analysis and Upstream/Downstream Signaling Events
As no target or biological activity has been identified, there is no information available regarding the impact of this compound on cellular signaling pathways.
Studies on Interactions with Nucleic Acids and Proteins
No specific studies detailing the interactions of this compound with nucleic acids or proteins were identified in the performed searches.
Preclinical Evaluation in Relevant Biological Systems (Excluding Human Clinical Data)
Assessment of Anti-Proliferative Effects in Disease Models (e.g., Cancer Cell Lines)
There is no available data from preclinical studies assessing the anti-proliferative effects of this compound in cancer cell lines or other disease models.
Antiviral and Antimicrobial Research Applications
No research applications or studies investigating the antiviral or antimicrobial properties of this compound were found in the public domain.
Neuroinflammatory and Neuroprotective Mechanism Studies
Information regarding the investigation of this compound in the context of neuroinflammatory or neuroprotective mechanisms is not available in the reviewed literature.
Characterization of Selectivity Profiles across Biological Targets
There are no available studies that characterize the selectivity profile of this compound across various biological targets.
Computational and Theoretical Studies on 2 Phenyl 2 7h Purin 6 Yl Amino Ethan 1 Ol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol, docking simulations are crucial for identifying potential protein targets and understanding the specifics of its binding. Given its purine (B94841) scaffold, a common target for docking studies is the family of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govtandfonline.com
Molecular docking simulations predict that this compound likely binds to the ATP-binding pocket of protein kinases, such as CDK2. nih.govnih.gov The purine ring of the compound is expected to form hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many ATP-competitive inhibitors. The phenyl and ethanol (B145695) groups would likely occupy adjacent hydrophobic and hydrophilic pockets, respectively.
The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), quantifies the strength of the interaction. For similar purine-based inhibitors targeting CDK2, these values are often in the range of -8 to -11 kcal/mol, suggesting a strong and stable interaction. tandfonline.com
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Benzothiazolyl pyrazolopyrimidine derivative 8a | CDK2 | -8.10 | tandfonline.com |
| Benzothiazolyl pyrazolopyrimidine derivative 15a | CDK2 | -8.16 | tandfonline.com |
| Roscovitine (Seliciclib) | CDK2 | -9.2 | nih.gov |
Docking studies on purine analogues with CDK2 have consistently identified a set of key amino acid residues within the active site that are crucial for binding. nih.govnih.gov It is predicted that this compound would engage in similar interactions.
Key interactions typically include:
Hydrogen Bonds: The N1 and N6 atoms of the purine ring are expected to form hydrogen bonds with the backbone amide groups of hinge residues, such as Leu83 and Glu81. nih.gov The hydroxyl group of the ethanol side chain may also form a hydrogen bond with a nearby donor or acceptor, such as the backbone carbonyl of Gln131. nih.gov
Hydrophobic Interactions: The phenyl ring is likely to be situated in a hydrophobic pocket, making van der Waals contacts with residues like Ile10, Val18, Ala31, and Leu134. nih.gov
Electrostatic Interactions: The purine ring system can also engage in pi-stacking or other non-covalent interactions with residues like Phe80.
| Residue | Interaction Type | Predicted Role in Binding this compound |
|---|---|---|
| Leu83 | Hydrogen Bond | Forms a key hydrogen bond with the purine ring. |
| Glu81 | Hydrogen Bond | Acts as a hydrogen bond acceptor/donor for the purine moiety. |
| Asp86 | Hydrogen Bond | May interact with the amino group linking the purine and phenyl-ethanol moieties. |
| Lys33 | Electrostatic/Hydrogen Bond | Forms interactions that stabilize the overall binding pose. |
| Gln131 | Hydrogen Bond | Potential interaction with the terminal hydroxyl group. |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations provide a deeper understanding of the molecule's intrinsic characteristics, which can be correlated with its reactivity and spectroscopic behavior.
DFT calculations can determine a range of electronic properties for this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability and reactivity; a smaller gap suggests higher reactivity.
Other calculated properties include:
Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting non-covalent interactions and potential sites of metabolic transformation.
Atomic Charges: These provide insight into the charge distribution across the molecule, helping to explain intermolecular interactions.
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transitions, it is possible to generate theoretical NMR, IR, and UV-Vis spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For instance, calculated 1H and 13C NMR chemical shifts can aid in the assignment of peaks in experimentally obtained spectra, providing a high degree of confidence in the structural elucidation.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into conformational flexibility and the stability of the binding interaction.
An MD simulation of the this compound-CDK2 complex would reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, one can assess the stability of the binding pose predicted by docking. A stable RMSD suggests a persistent and favorable interaction.
Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding. This includes subtle changes in the ligand's conformation and larger-scale movements in the protein, such as the flexibility of loops in the active site.
Interaction Dynamics: The simulation allows for the analysis of the persistence of key interactions, such as hydrogen bonds, over time. This can highlight which interactions are most critical for stable binding.
Solvent Effects: MD simulations explicitly include water molecules, providing a more realistic model of the binding event and how solvent molecules may mediate or compete with ligand-protein interactions.
By analyzing the trajectory of an MD simulation, researchers can gain a more complete and realistic understanding of how this compound interacts with its potential biological targets.
Ligand-Based and Structure-Based Drug Design Approaches (Conceptual)
The development of novel therapeutic agents often relies on computational methods to predict and analyze the interactions between a small molecule and its biological target. For a compound such as this compound, both ligand-based and structure-based drug design strategies offer conceptual pathways for identifying its potential biological targets and optimizing its structure for enhanced activity. These approaches are particularly valuable when experimental data is limited.
Ligand-Based Drug Design (LBDD)
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. jubilantbiosys.comgardp.org This methodology is founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. Key LBDD techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR)
A conceptual QSAR study for this compound would involve creating a dataset of structurally similar purine derivatives and correlating their biological activities with various computed molecular descriptors. researchgate.net These descriptors can quantify physicochemical properties such as hydrophobicity, electronic distribution, and steric effects.
For instance, a hypothetical series of analogs could be generated by modifying the phenyl and ethanol substituents of the parent compound. The biological activity, such as the half-maximal inhibitory concentration (IC50), would then be modeled as a function of these descriptors. A resulting QSAR model could take the form of a linear equation:
pIC50 = c0 + c1(logP) + c2(Polar Surface Area) + c3(Number of H-bond Donors)
Such a model would allow for the virtual screening of new, un-synthesized analogs to predict their potency, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
Interactive Table 1: Conceptual QSAR Data for Analogs of this compound
This table presents hypothetical data for a conceptual QSAR study. The predicted pIC50 values are derived from a fictional model to illustrate the relationship between chemical structure and activity.
| Compound ID | R1-Group (Phenyl Substitution) | R2-Group (Ethanol Modification) | logP (Hydrophobicity) | Polar Surface Area (Ų) | H-Bond Donors | Predicted pIC50 |
| Parent | H | -CH2OH | 2.1 | 95.7 | 3 | 6.5 |
| Analog-1 | 4-Cl | -CH2OH | 2.8 | 95.7 | 3 | 7.1 |
| Analog-2 | 4-OCH3 | -CH2OH | 2.0 | 104.9 | 3 | 6.8 |
| Analog-3 | H | -COOH | 1.8 | 117.9 | 4 | 6.2 |
| Analog-4 | 4-Cl | -COOH | 2.5 | 117.9 | 4 | 6.8 |
| Analog-5 | 4-NO2 | -CH2OH | 2.0 | 141.6 | 3 | 6.3 |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov For this compound, a hypothetical pharmacophore model can be constructed based on its structure. This model would highlight key features for molecular recognition.
A conceptual pharmacophore model for this compound, potentially targeting a kinase due to the prevalence of purine analogs as kinase inhibitors, might include the features listed in the table below. nih.govresearchgate.net This model could then be used as a 3D query to search large chemical databases for structurally diverse compounds that match the pharmacophore and are therefore potential binders to the same target. mdpi.com
Interactive Table 2: Conceptual Pharmacophoric Features of this compound
| Feature Type | Description | Location on Compound |
| Hydrogen Bond Acceptor | Purine N1, N3, N7 | Purine Ring |
| Hydrogen Bond Donor | Purine N9-H, Amino N-H, Hydroxyl O-H | Purine Ring, Amino Linker, Ethanol Moiety |
| Aromatic Ring | π-π stacking interactions | Phenyl Group, Purine Ring |
| Hydrophobic Center | Non-polar interactions | Phenyl Group |
Structure-Based Drug Design (SBDD)
When the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design can be employed. mdpi.comnih.gov This powerful approach involves analyzing the binding site of the target and designing ligands that fit sterically and electronically. Molecular docking is a primary tool in SBDD.
Molecular Docking
A conceptual molecular docking study for this compound would involve computationally placing the molecule into the active site of a relevant protein target, such as a cyclin-dependent kinase (CDK) or Heat Shock Protein 90 (Hsp90), which are known targets for purine-based inhibitors. mdpi.commdpi.com The docking simulation would predict the preferred binding orientation and affinity of the compound.
The results would be evaluated using a scoring function, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. Furthermore, the analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.nettpcj.org This information is invaluable for designing modifications to the ligand that could enhance binding affinity and selectivity. nih.gov
Interactive Table 3: Conceptual Molecular Docking Results against a Hypothetical Kinase Target
This table illustrates hypothetical docking scores and key interactions for the parent compound and its analogs within the ATP-binding site of a conceptual kinase target.
| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Hypothetical Residues) | Key Hydrophobic Interactions (Hypothetical Residues) |
| Parent | -8.5 | Asp86, Gln131 | Leu83, Val18 |
| Analog-1 | -9.2 | Asp86, Gln131 | Leu83, Val18, Ala31 |
| Analog-2 | -8.7 | Asp86, Gln131, Ser84 | Leu83, Val18 |
| Analog-3 | -7.9 | Asp86, Lys33, Gln131 | Leu83 |
| Analog-4 | -8.6 | Asp86, Lys33, Gln131 | Leu83, Val18, Ala31 |
| Analog-5 | -8.1 | Asp86, Asn132, Gln131 | Leu83 |
Advanced Structural Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Elucidating Molecular Architecture in Research Contexts
Spectroscopy is the cornerstone for determining the molecular structure of a newly synthesized or isolated compound. Techniques such as NMR, Mass Spectrometry, and IR/UV-Visible spectroscopy each probe different aspects of the molecule's constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped.
For 2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol, the expected NMR signals can be predicted by analyzing its distinct structural fragments: the purine (B94841) ring, the phenyl group, and the ethanolamine (B43304) linker.
¹H NMR Spectroscopy: The proton spectrum would show characteristic signals for each part of the molecule. The purine ring typically exhibits two singlets in the downfield region (δ 8.0-8.5 ppm) corresponding to the H-2 and H-8 protons. The five protons of the monosubstituted phenyl ring would appear in the aromatic region (δ 7.2-7.5 ppm). The ethanolamine linker presents a more complex pattern: the methine proton (CH-N) would likely be a multiplet around δ 5.0-5.5 ppm, coupled to the adjacent methylene (B1212753) protons and the N-H proton. The two methylene protons (CH₂-O) are diastereotopic due to the adjacent chiral center and would appear as distinct multiplets (an AB quartet further split by the methine proton) in the δ 3.7-4.0 ppm range. Exchangeable protons, including the alcohol O-H and the amine N-H (both on the linker and the purine ring), would appear as broad singlets whose chemical shifts are dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all carbon atoms in the molecule. The purine ring carbons would resonate in the δ 140-160 ppm range. researchgate.netresearchgate.net The phenyl group would show signals between δ 125-140 ppm. The two aliphatic carbons of the linker would be found upfield, with the CH-N carbon around δ 55-60 ppm and the CH₂-O carbon at approximately δ 65-70 ppm. spectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Purine H-2 / C-2 | ~8.2 (s) | ~153 |
| Purine C-4 | - | ~150 |
| Purine C-5 | - | ~120 |
| Purine C-6 | - | ~156 |
| Purine H-8 / C-8 | ~8.4 (s) | ~141 |
| Phenyl C-1' (ipso) | - | ~140 |
| Phenyl H-2'/H-6' / C-2'/C-6' | ~7.4 (m) | ~127 |
| Phenyl H-3'/H-5' / C-3'/C-5' | ~7.3 (m) | ~129 |
| Phenyl H-4' / C-4' | ~7.2 (m) | ~128 |
| Linker CH-N | ~5.3 (m) | ~58 |
| Linker CH₂-O | ~3.8 (m) | ~68 |
| Linker N-H | broad | - |
| Linker O-H | broad | - |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₃N₅O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
The expected monoisotopic mass is 255.1120 Da. In electrospray ionization (ESI), common adducts would be observed:
Table 2: Predicted m/z Values for Molecular Ions in Mass Spectrometry
| Adduct | Predicted m/z |
| [M+H]⁺ | 256.1193 |
| [M+Na]⁺ | 278.1012 |
| [M-H]⁻ | 254.1047 |
Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Key fragmentations would include:
Benzylic Cleavage: A primary fragmentation would be the cleavage of the C-C bond adjacent to the phenyl ring and the nitrogen atom, leading to a stable benzylic cation or related fragments.
Loss of Water: Dehydration involving the hydroxyl group is a common fragmentation pathway for alcohols, leading to an [M+H-H₂O]⁺ ion at m/z 238.1093.
Purine Ring Fragmentation: The adenine (B156593) moiety is known to fragment via the loss of neutral molecules like HCN, a characteristic pathway for purines. researchgate.netacs.org
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic peaks:
O-H Stretch: A strong, broad absorption in the region of 3200-3500 cm⁻¹ due to the alcohol hydroxyl group, with the broadness indicating hydrogen bonding. wpmucdn.comspecac.commasterorganicchemistry.com
N-H Stretch: One or more sharp to medium peaks in the 3100-3400 cm⁻¹ range, corresponding to the secondary amine in the linker and the N-H of the purine ring. dummies.com
C-H Stretches: Aromatic C-H stretching absorptions would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the linker would be just below 3000 cm⁻¹. quizlet.com
C=N and C=C Stretches: A series of absorptions in the 1450-1650 cm⁻¹ region would correspond to the C=C bonds of the phenyl ring and the C=N and C=C bonds within the purine heterocyclic system.
C-O Stretch: A strong absorption for the alcohol C-O single bond would be expected in the 1050-1150 cm⁻¹ range. specac.com
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The primary chromophores in this compound are the purine and phenyl rings. N6-substituted purine derivatives typically exhibit a strong absorbance maximum (λₘₐₓ) in the ultraviolet region, around 260-270 nm, which is characteristic of the purine electronic system. nih.gov
X-ray Crystallography for Precise 3D Structural Determination
Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would provide unambiguous proof of its constitution and stereochemistry.
The resulting crystal structure would yield precise data on bond lengths, bond angles, and torsion angles. This would reveal the molecule's preferred conformation, including the relative orientation of the phenyl and purine rings. Furthermore, X-ray analysis would elucidate the intermolecular forces that govern the crystal packing, most notably hydrogen bonding networks involving the alcohol's hydroxyl group, the secondary amine's proton, and the various nitrogen atoms of the purine ring which can act as hydrogen bond acceptors. researchgate.netnih.gov
Chromatographic and Separation Techniques for Compound Purity and Isolation in Research
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds in a research context. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like purine derivatives. jafs.com.plresearchgate.netnih.gov
A typical analytical method for this compound would involve reversed-phase HPLC (RP-HPLC) using a C18 stationary phase. The mobile phase would likely consist of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol. Detection would be performed using a UV detector set to the compound's λₘₐₓ (~265 nm). In a validated method, the compound would elute as a single, sharp peak at a characteristic retention time. The purity of a sample is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.
Advanced Techniques for Investigating Molecular Interactions (e.g., NMR Titration)
To understand how this compound interacts with biological macromolecules or other small molecules, advanced techniques like NMR titration are employed. This method is particularly powerful for studying binding events in solution. nih.govnih.gov
In a typical NMR titration experiment, a series of 2D ¹H-¹⁵N HSQC spectra are recorded on a sample of an isotope-labeled protein in the presence of increasing concentrations of the ligand (the title compound). When the compound binds to the protein, it perturbs the chemical environment of the amino acid residues at the binding site. This perturbation results in changes in the chemical shifts of the corresponding peaks in the HSQC spectrum. These changes are known as Chemical Shift Perturbations (CSPs). springernature.com
By mapping the residues with significant CSPs onto the 3D structure of the protein, the binding site can be identified. Furthermore, by analyzing the magnitude of the chemical shift change as a function of ligand concentration, a binding curve can be generated. Fitting this curve to a suitable binding model allows for the determination of the dissociation constant (Kd), which provides a quantitative measure of binding affinity. researchgate.net
Future Research Directions and Academic Applications
Design and Synthesis of Next-Generation Purine-Ethanolamine Conjugates
The advancement of therapeutic agents based on the 2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol structure fundamentally relies on the development of innovative and efficient synthetic strategies. Future work will likely focus on creating libraries of next-generation analogs with diverse substitutions to explore the structure-activity relationship (SAR) systematically.
Key synthetic approaches for creating purine (B94841) conjugates involve nucleophilic substitution reactions. For instance, a common strategy begins with a di-substituted purine, such as 2,6-dichloropurine, where sequential and selective substitution at the C6 and C2 positions can be achieved. researchgate.net The synthesis of purine-ethanolamine conjugates can be accomplished by reacting a chlorinated purine precursor with the corresponding ethanolamine (B43304) derivative. researchgate.net
Further synthetic exploration could involve:
Diversification of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl group to modulate electronic properties and steric interactions with biological targets.
Modification of the Ethanolamine Linker: Altering the length and flexibility of the linker or introducing chiral centers to optimize binding affinity and selectivity.
Substitution on the Purine Core: Building upon established methods for modifying the purine ring at various positions to create conjugates with novel properties. For example, methods have been developed to synthesize purine conjugates with amino acids and their esters, which could be adapted for this scaffold. researchgate.net
A summary of potential synthetic strategies for generating purine derivative libraries is presented below.
| Synthetic Strategy | Precursor Molecule | Key Reaction Type | Potential for Diversification |
| Sequential Nucleophilic Substitution | 2,6-Dichloropurine | Aromatic Nucleophilic Substitution | High (Allows for different groups at C2 and C6 positions) researchgate.net |
| Amino Acid Conjugation | 6-Chloropurine (B14466) derivatives | Amide coupling or Nucleophilic Substitution | High (Various natural and unnatural amino acids can be used) researchgate.net |
| Side-Chain Elaboration | Protected Purine Nucleosides | Multi-step synthesis involving protection/deprotection | Moderate (Allows for precise modification of side chains) nih.gov |
Application as Biochemical Probes for Studying Biological Processes
Derivatives of the purine scaffold have shown significant promise as biochemical probes to investigate complex biological systems. By designing molecules that selectively interact with a specific enzyme or receptor, researchers can elucidate its function and role in cellular pathways.
For example, purine-2,6-dione (B11924001) derivatives have been identified as potent inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in mRNA degradation. nih.gov These inhibitors function by coordinating with the two magnesium ions essential for catalysis within the enzyme's active site. nih.gov Similarly, analogs of this compound could be developed as probes for various enzymes where the purine moiety can act as a recognition element.
The table below details specific purine-2,6-dione derivatives and their inhibitory activity, illustrating their potential as biochemical tools.
| Compound | Structure of Substituent at N3 | IC50 (µM) against Caf1 |
| 8d | n-pentyl | 4.8 ± 1.2 |
| 8e | isohexyl | 1.7 ± 0.4 |
| 8j | 1-(N,N-dimethylamino)prop-3-yl | 0.59 ± 0.11 |
Data sourced from a study on purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. nih.gov
Future research could focus on labeling analogs of this compound with fluorescent tags or radioactive isotopes. These modified compounds would serve as powerful probes for imaging techniques, allowing for the visualization of target localization and dynamics within living cells. Furthermore, the study of purine derivatives in urine as a method to estimate microbial protein supply in ruminants highlights a broader application in metabolic research. iaea.org
Exploration in Multi-Target Modulator Design
The structural versatility of the purine scaffold makes it an ideal candidate for the design of multi-target modulators, which can interact with multiple biological targets simultaneously. mdpi.com This approach is particularly valuable for complex diseases where targeting a single pathway may be insufficient.
A successful example of this strategy is the development of 4-aminoquinoline-purine hybrids as antiplasmodial agents. nih.gov These molecules were designed to combine the pharmacophore of 4-aminoquinoline, which targets the heme-detoxification pathway in the malaria parasite, with a purine functionality aimed at inhibiting the plasmodial HG(X)PRT enzyme. nih.gov This dual-action approach resulted in hybrids with significantly increased potency against resistant strains of P. falciparum. nih.gov
Following this paradigm, this compound could serve as a starting point for creating hybrid molecules. By conjugating it with other known pharmacophores, it may be possible to design novel agents for diseases such as cancer or neurodegenerative disorders, where multiple pathways are dysregulated. This strategy is especially useful for discovering compounds with synergistic action. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Specifically for purine-based compounds, ML has already been used to identify the role of impaired purine metabolism in the pathogenesis of gout, showcasing its power in understanding disease mechanisms related to this class of molecules. hcplive.com
| Drug Discovery Stage | Application of AI/ML | Potential Impact |
| Target Identification | Analyzing genomic and proteomic data to find novel biological targets. | Discovery of new disease pathways to target with purine analogs. nih.gov |
| Hit Identification | Virtual screening of large compound libraries to predict binding affinity. | Faster and more cost-effective identification of initial lead compounds. nih.gov |
| Lead Optimization | Predicting ADME/Tox properties and guiding chemical modifications. | Design of molecules with improved efficacy and safety profiles. astrazeneca.com |
| Biomarker Discovery | Identifying patient subgroups most likely to respond to treatment. | Facilitation of personalized medicine approaches. hcplive.com |
Conceptual Contributions to Drug Discovery Paradigms (e.g., Phenotypic vs. Target-Based)
Research into compounds like this compound contributes to the broader strategic debate in drug discovery between phenotypic and target-based approaches.
Target-based screening is a hypothesis-driven approach that begins with a known biological target believed to be involved in a disease. sciltp.compharmafeatures.com Large libraries of compounds are then screened for their ability to interact with this specific target. technologynetworks.com In contrast, phenotypic screening is a target-agnostic method where compounds are tested for their ability to produce a desired change in the phenotype of a cell, tissue, or whole organism, without prior knowledge of the specific molecular target. sciltp.comtechnologynetworks.com
Historically, phenotypic screening has been more successful in identifying first-in-class medicines because of its unbiased nature in revealing a compound's mechanism of action. technologynetworks.comnih.gov However, a significant challenge is the subsequent process of target deconvolution to understand how the drug works. technologynetworks.com
| Feature | Target-Based Screening | Phenotypic Screening |
| Starting Point | A known, validated biological target. sciltp.com | A disease-relevant cellular or organismal phenotype. sciltp.com |
| Approach | Hypothesis-driven; rational drug design. nih.gov | Empirical; observation of effects. pharmafeatures.com |
| Primary Advantage | High-throughput and efficient; clear mechanism of action. pharmafeatures.com | Unbiased; potential to discover novel mechanisms and first-in-class drugs. technologynetworks.com |
| Primary Challenge | May fail if the target is not central to the disease pathology. sciltp.com | Target identification and deconvolution can be complex and time-consuming. technologynetworks.com |
The exploration of purine-ethanolamine conjugates can leverage both paradigms. A target-based approach might involve designing analogs to inhibit a specific kinase or receptor where purines are known to bind. A phenotypic screen could involve testing a library of these compounds for their ability to, for example, halt the proliferation of cancer cells, with the active compounds then being subjected to target identification studies. Ultimately, a comprehensive drug discovery strategy often integrates both approaches, using one to validate the findings of the other. technologynetworks.com
Q & A
Q. Experimental Design :
- Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, naphthyl) and test IC₅₀ against EGFR mutants (L858R, T790M) using kinase assays .
Basic: Which analytical techniques validate the compound’s structural integrity?
Q. Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, R-factor < 5%) .
- NMR Spectroscopy : Confirm stereochemistry via ¹H-NMR (δ 4.2–4.5 ppm for ethanolamine protons; δ 8.3–8.5 ppm for purine H8) .
- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₁₃H₁₄N₆O: 294.12) .
Troubleshooting : For ambiguous NOE signals, employ 2D-COSY to resolve coupling patterns .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer :
Contradictions often arise from:
- Environmental factors : pH-dependent protonation of the purine N1 alters membrane permeability. Test activity at physiological pH (7.4) vs. lysosomal pH (5.0) .
- Assay variability : Compare results across orthogonal assays (e.g., cell viability vs. direct kinase inhibition). Normalize data to positive controls (e.g., gefitinib for EGFR) .
- Batch purity : Quantify impurities (>98% purity via HPLC) and correlate with IC₅₀ shifts .
Case Study : A 10% impurity in a synthesis batch reduced reported IC₅₀ by 2-fold; repurification restored activity .
Advanced: What computational strategies predict binding modes with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Focus on:
- H-bonding between ethanolamine hydroxyl and Thr790.
- π-Stacking of phenyl ring with Phe723 .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the purine-Tyr845 interaction .
Validation : Cross-check docking poses with crystallographic data from SHELX-refined structures .
Basic: How to optimize crystallization conditions for X-ray studies?
Q. Methodological Answer :
- Screening : Use vapor diffusion (hanging drop) with PEG 4000 (20% w/v) and Tris-HCl (pH 8.5) as precipitant .
- Cryoprotection : Soak crystals in mother liquor + 25% glycerol before flash-cooling in liquid N₂ .
- Data Collection : Collect high-resolution (<1.5 Å) data at synchrotron facilities. Process with SHELXS for phase solution .
Troubleshooting : For twinned crystals, apply SHELXL’s TWIN command and refine with HKLF5 format .
Advanced: How does stereochemistry influence biological activity?
Q. Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol).
- Activity Testing : The (S)-enantiomer of analogous compounds shows 5-fold higher EGFR inhibition due to optimal H-bond geometry .
- Mechanistic Insight : Molecular dynamics reveal (S)-configuration aligns the hydroxyl group for catalytic site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
